6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a synthetic organic compound belonging to the indazole class of heterocycles. Indazoles are recognized for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a bromine atom, a methoxypropyl group, and a methyl group, which contribute to its unique chemical properties and reactivity.
The compound is synthesized through various chemical methods, primarily involving the modification of indazole derivatives. It serves as an intermediate in the synthesis of more complex organic molecules and has been the subject of research for its potential therapeutic applications.
6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is classified under:
The synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole typically involves several key steps:
The synthesis may require optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed for industrial-scale production. Purification methods often include recrystallization and chromatography to isolate the desired product effectively.
The molecular structure of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole can be represented as follows:
The compound's structure features:
6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole can undergo various chemical reactions:
These reactions are often facilitated by specific catalysts and reaction conditions that promote high yields and selectivity, contributing to its utility in synthetic organic chemistry.
The mechanism of action for 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole involves its interaction with biological targets, potentially influencing various biochemical pathways:
Research indicates that indazole derivatives often exhibit significant biological activity due to their ability to modulate enzyme activity or receptor binding.
Key physical properties include:
Relevant chemical properties include:
6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole has several applications in scientific research:
This compound represents a valuable target for further research aimed at understanding its full potential in medicinal applications and material science innovations.
The synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (CAS 865156-81-6, C₁₂H₁₅BrN₂O) follows a convergent strategy involving sequential bromination, N-alkylation, and purification. Industrial routes typically commence with commercially available 3-methyl-1H-indazole, which undergoes regioselective bromination at the C6 position using brominating agents (e.g., Br₂, NBS) in chlorinated solvents like dichloromethane at 0–25°C [3] [6]. The resulting 6-bromo-3-methyl-1H-indazole (CAS 7746-27-2, C₈H₇BrN₂) serves as the core intermediate, with a reported molecular weight of 211.06 g/mol and ≥95% purity [6].
The second critical stage involves N1-selective alkylation using 3-methoxypropyl chloride/bromide under basic conditions. This step exploits the differential nucleophilicity of indazole nitrogens (N1 vs. N2), where N1 alkylation is kinetically favored. Multi-gram syntheses achieve isolated yields of 60–75% after purification, with cold-chain storage (2–8°C) recommended for product stability [2].
Table 1: Key Intermediates in the Synthesis Pathway
Compound | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
3-Methyl-1H-indazole | 7715-84-0 | C₈H₈N₂ | Parent scaffold |
6-Bromo-3-methyl-1H-indazole | 7746-27-2 | C₈H₇BrN₂ | Brominated intermediate |
1-(3-Methoxypropyl)-3-methyl-1H-indazole | Not provided | C₁₂H₁₆N₂O | Alkylated precursor |
Regioselective bromination at C6 is governed by electronic and steric factors. The 3-methyl group exerts moderate +I effects, activating ortho/para positions (C4/C6), while the indazole ring’s inherent electronics favor C6 electrophilic substitution. [3] demonstrates optimized bromination using N-bromosuccinimide (NBS) in DMF at 25°C, achieving >90% regioselectivity. Alternative protocols employ bromine in acetic acid, though with reduced selectivity (75–80%) due to dibromide formation [6].
Solvent polarity critically influences reaction kinetics: nonpolar solvents (e.g., CCl₄) slow reaction rates but enhance selectivity, while polar aprotic solvents (DMF) accelerate bromination but may necessitate lower temperatures (0°C) to suppress side products [3]. Post-bromination, the crude solid is purified via crystallization from ethanol/water mixtures, yielding pale-yellow crystals with ≤5% impurities by HPLC [6].
Table 2: Bromination Efficiency Under Different Conditions
Brominating Agent | Solvent | Temp (°C) | Reaction Time (h) | C6 Selectivity (%) |
---|---|---|---|---|
NBS | DMF | 25 | 2 | 92 |
Br₂ | CH₃COOH | 25 | 1.5 | 78 |
Br₂ | CCl₄ | 40 | 4 | 85 |
N1-alkylation employs phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) to enhance nucleophilicity in biphasic systems. As detailed in [5], Cs₂CO₃ or K₂CO₃ act as optimal bases in acetone or acetonitrile, minimizing O-alkylation. The 3-methoxypropyl halide (chloride preferred for reduced byproducts) reacts at 60–80°C for 6–12 hours, achieving 70–85% conversion [2] [5].
Recent advances leverage copper(I) catalysis (CuI, 5 mol%) with K₂CO₃ in DMSO, enabling alkylation at 50°C with ≤2% dialkylated impurities [5]. Microwave-assisted methods further reduce reaction times to 30–60 minutes while maintaining yields >75% [8]. Post-alkylation, extraction with chloroform or DMSO solubilizes the product, followed by aqueous washes to remove salts.
Solvent selection profoundly impacts alkylation efficiency:
Critical reaction parameters include:
Table 3: Solvent Systems for N-Alkylation
Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
DMSO | None | 80 | 78 | 98.5 |
Acetone | TBAB | 60 | 82 | 99.1 |
THF | KI | 65 | 75 | 98.8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7